4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C10H11N3S2 and a molecular weight of 237.35 g/mol. This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiophen-2-ylmethyl group, and a triazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclopropylamine with thiophene-2-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the triazole ring. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to promote cyclization.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The thiol group can be oxidized to form a disulfide bond using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiolate anion.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under basic conditions.
Major Products Formed:
Disulfides: Oxidation of the thiol group results in the formation of disulfides.
Thiolate Anions: Reduction of the thiol group produces thiolate anions, which can be further utilized in subsequent reactions.
Substituted Triazoles: Nucleophilic substitution reactions lead to the formation of substituted triazoles with different functional groups.
Scientific Research Applications
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the treatment of infections and cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 4-cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with molecular targets and pathways. The compound's thiol group can form disulfide bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the triazole ring can interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole-3-thione: This compound differs from the thiol variant by having a thione group instead of a thiol group.
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole-3-ol: This compound has a hydroxyl group instead of a thiol group.
4-Cyclopropyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole: This compound lacks the thiol group entirely.
These structural differences can lead to variations in the biological activity and chemical reactivity of the compounds, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-cyclopropyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c14-10-12-11-9(13(10)7-3-4-7)6-8-2-1-5-15-8/h1-2,5,7H,3-4,6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLJIWADRKDDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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